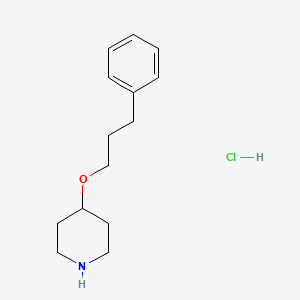
4-(3-Phenylpropoxy)piperidine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(3-Phenylpropoxy)piperidine hydrochloride, also known as 4-PPH, is a synthetic drug with analgesic and neuroprotective effects. It is a piperidine derivative that has been used in scientific research for its pharmacological properties. 4-PPH has been studied for its potential use in the treatment of neurodegenerative diseases, pain management, and depression.
Scientific Research Applications
1. Neuroprotective Agent
4-(3-Phenylpropoxy)piperidine hydrochloride exhibits properties that make it a promising neuroprotective agent. It acts as a potent and selective N-methyl-D-aspartate (NMDA) antagonist, with a structure activity relation based on ifenprodil, an antihypertensive agent with NMDA antagonist activity. This compound protects cultured hippocampal neurons from glutamate toxicity, showing potential for use in neurological conditions (Chenard et al., 1995).
2. Antidementia Agent
Some derivatives of 4-(3-Phenylpropoxy)piperidine hydrochloride have been investigated for their role as anti-acetylcholinesterase (anti-AChE) agents. These compounds have been found to be potent inhibitors of acetylcholinesterase, suggesting their potential in treating dementia-related disorders (Sugimoto et al., 1990).
3. Opioid Receptor Antagonist
The compound and its related derivatives have been widely investigated as opioid receptor antagonists. This research aims to understand the bioactive conformation of these derivatives, which could provide insights into developing new therapeutic agents targeting opioid receptors (Le Bourdonnec et al., 2006).
4. Treatment of Gastrointestinal Motility Disorders
Alterations in the N-substituent of 4-(3-Phenylpropoxy)piperidine derivatives have led to the discovery of compounds like LY246736, which are potent mu receptor antagonists with high activity following systemic administration. These properties make them suitable for clinical investigation in gastrointestinal motility disorders (Zimmerman et al., 1994).
5. Metabolic Activity in Obesity
Certain derivatives of 4-(3-Phenylpropoxy)piperidine hydrochloride have been shown to influence metabolic activity in obese rats, particularly by reducing food intake and weight gain. This suggests potential applications in obesity treatment (Massicot et al., 1985).
properties
IUPAC Name |
4-(3-phenylpropoxy)piperidine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO.ClH/c1-2-5-13(6-3-1)7-4-12-16-14-8-10-15-11-9-14;/h1-3,5-6,14-15H,4,7-12H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOCUUSYQCITRKQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OCCCC2=CC=CC=C2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10589391 |
Source


|
| Record name | 4-(3-Phenylpropoxy)piperidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10589391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.78 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Phenylpropoxy)piperidine hydrochloride | |
CAS RN |
745066-62-0 |
Source


|
| Record name | 4-(3-Phenylpropoxy)piperidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10589391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

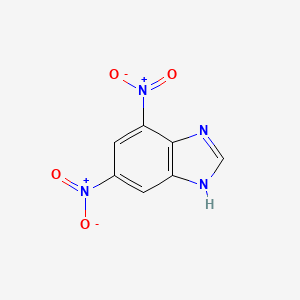

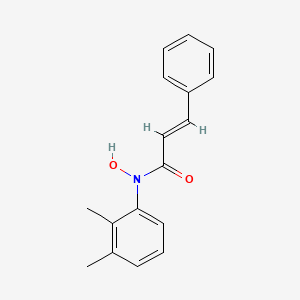

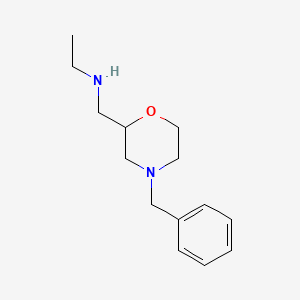

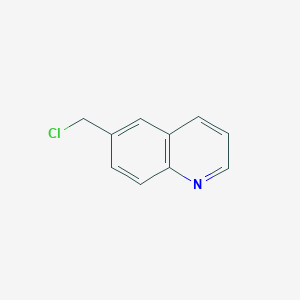

![1-{7-[(E)-2-(dimethylamino)vinyl]pyrazolo[1,5-a]pyrimidin-6-yl}ethanone](/img/structure/B1356104.png)
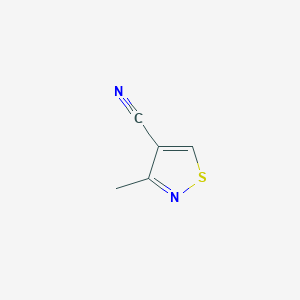
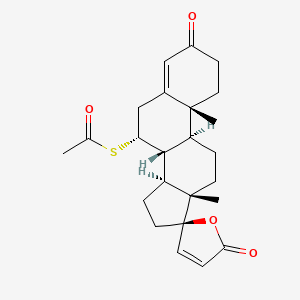
![2-Chlorobenzo[d]thiazol-6-ol](/img/structure/B1356116.png)
![Ethyl 7-Methyl-8-nitroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1356118.png)
